(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZOSPMXOKBQIS-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation represents the most direct method for synthesizing the (S)-enantiomer. A prochiral α,β-unsaturated ketone precursor, 3-(4-(trifluoromethyl)phenyl)acrylic acid, undergoes hydrogenation using chiral Ru or Rh catalysts. For instance, Ru-(S)-Xyl-SYNPHOS at 50 psi in tetrahydrofuran (THF) achieves 98% ee and 89% yield. The trifluoromethyl group’s electron-withdrawing nature enhances substrate coordination to the metal center, favoring the (S)-configuration.
Reaction Conditions :
-
Catalyst: Ru-(S)-Xyl-SYNPHOS (0.5 mol%)
-
Solvent: THF
-
Pressure: 50 psi
-
Temperature: 60°C
-
Time: 24 hours
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution employs lipases or acylases to hydrolyze racemic N-acetyl derivatives. Porcine kidney acylase (PKA) selectively deacetylates the (S)-enantiomer in phosphate buffer (pH 7.0), yielding 95% ee after recrystallization. The trifluoromethyl group’s hydrophobicity improves enzyme-substrate binding, accelerating kinetic resolution.
Key Parameters :
-
Enzyme: Porcine kidney acylase (10 U/mg)
-
Substrate: N-Acetyl-DL-3-(4-(trifluoromethyl)phenyl)alanine
-
Buffer: 0.1 M phosphate, pH 7.0
-
Temperature: 37°C
-
Time: 48 hours
Chiral Auxiliary Approaches
Schöllkopf bis-lactim ether methodology enables stereoselective synthesis. Condensation of 4-(trifluoromethyl)benzaldehyde with (S)-valine-derived bis-lactim ether forms a diastereomeric oxazolidinone, hydrolyzed to the (S)-amino acid with 94% ee.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Continuous flow systems enhance efficiency and scalability. A tubular reactor with immobilized Rh-(R)-BINAP catalyst achieves 92% yield and 97% ee at 10 mL/min flow rate.
Process Parameters :
| Parameter | Value |
|---|---|
| Catalyst Loading | 1.2 g/L |
| Residence Time | 30 minutes |
| Temperature | 70°C |
| Pressure | 100 psi |
Catalytic Ammonolysis
High-pressure ammonolysis of α-bromo-3-(4-(trifluoromethyl)phenyl)propanoic acid in liquid ammonia (200 equiv) yields the amino acid hydrochloride after HCl treatment.
Enantiomeric Purity Optimization
Chiral Chromatography
Chiralpak AD-H with hexane:isopropanol (85:15) resolves enantiomers (retention times: 12.3 min (S), 14.7 min (R)).
Crystallization-Induced Diastereomer Transformation
Diastereomeric salt formation with (R)-mandelic acid enriches (S)-enantiomer to 99% ee after two recrystallizations.
Characterization and Quality Control
Spectroscopic Analysis
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl groups into complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on the Aromatic Ring
The para-substituted phenyl group is a critical structural feature. Key analogs and their substituent effects include:
Table 1: Substituent Comparison
- Trifluoromethyl (-CF₃) vs. Halogens (-Br, -F): The -CF₃ group increases lipophilicity (logP) more significantly than halogens, enhancing membrane permeability .
- Hydroxyl (-OH) Addition: The 4-fluoro-3-hydroxyl analog () exhibits higher polarity due to -OH, improving aqueous solubility but reducing metabolic stability .
Functional Group Modifications
Table 2: Functional Group Variations
- Ester vs. Acid: Methyl esterification () masks the carboxylic acid, enhancing cell permeability for prodrug strategies .
- Protective Groups: The nitrobenzyloxy group () enables light-activated deprotection, useful in targeted drug delivery .
Stereochemical and Salt Effects
- S vs. R Configuration: highlights (R)-2-Amino-3-(4-bromophenyl)propanoic acid HCl, which may exhibit divergent biological activity compared to the S-form due to enantioselective receptor binding .
- Hydrochloride Salt: Most analogs (e.g., ) are HCl salts, improving solubility and crystallinity compared to free bases .
Biologische Aktivität
(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride, commonly known as a phenylalanine derivative, has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride
- Molecular Formula : C10H10F3NO2·HCl
- Molecular Weight : 233.64 g/mol
- CAS Number : 14464-68-7
The biological activity of (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. The trifluoromethyl group enhances lipophilicity and may facilitate better binding to receptors compared to non-fluorinated analogs. Studies have indicated that compounds containing trifluoromethyl groups can significantly increase the potency of drugs targeting serotonin receptors, particularly in inhibiting serotonin uptake, which can have implications in treating mood disorders and other neurological conditions .
Pharmacological Effects
-
Neurotransmitter Modulation :
- The compound exhibits properties similar to neurotransmitters, particularly in modulating serotonin and dopamine pathways. This modulation can lead to enhanced cognitive functions and mood stabilization.
- Anticancer Activity :
- Antimicrobial Properties :
Case Studies
-
Inhibition of Serotonin Uptake :
A study conducted on various fluorinated phenylalanine derivatives demonstrated that the introduction of a trifluoromethyl group significantly increased the inhibitory potency against serotonin transporters by approximately six-fold compared to non-fluorinated counterparts . -
Anticancer Efficacy :
In vitro tests showed that (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride exhibited significant cytotoxic effects on human cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis and inhibited cell proliferation through modulation of the MAPK/ERK signaling pathway . -
Neuroprotective Effects :
Research has indicated that this compound may also provide neuroprotective benefits by reducing oxidative stress in neuronal cells, which could be beneficial in neurodegenerative diseases .
Data Tables
Q & A
Q. What are the established synthetic routes for (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride, and how can purity be optimized?
The synthesis typically involves enantioselective methods to preserve the (S)-configuration. A common approach is the Strecker synthesis or enzymatic resolution of racemic mixtures. Key steps include:
- Substitution reactions : Introducing the trifluoromethyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to a phenylalanine precursor .
- Acidification and salt formation : Reacting the free amino acid with hydrochloric acid to form the hydrochloride salt.
- Purification : Use reversed-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase to separate enantiomers and remove byproducts. Purity >98% is achievable with gradient elution (10–90% acetonitrile/water) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm the stereochemistry and substitution pattern. The trifluoromethyl group exhibits a distinct F NMR signal at ~-60 ppm .
- HPLC-MS : Electrospray ionization (ESI-MS) in positive ion mode verifies molecular weight ([M+H]+ m/z ~295.1), while chiral columns (e.g., Chiralpak AD-H) validate enantiopurity .
- X-ray crystallography : Resolves absolute configuration, particularly if racemization is suspected during synthesis .
Advanced Research Questions
Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies in receptor binding?
- Key analogs : Compare with 3-(4-chlorophenyl) and 3-(3-trifluoromethylphenyl) derivatives. The 4-CF group enhances lipophilicity (logP ~1.8) and stabilizes π-π interactions with aromatic residues in target receptors (e.g., GABA) .
- Experimental design : Synthesize analogs with varied substituents (e.g., methylsulfanyl, acetyl) and test binding affinity via radioligand assays. For example, replace CF with a methyl group to assess steric effects .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case study : Discrepancies in IC values for enzyme inhibition (e.g., tyrosine kinase) may arise from assay conditions. Standardize protocols:
- Use consistent buffer systems (e.g., Tris-HCl vs. HEPES).
- Validate target specificity via knockout cell lines or competitive inhibitors .
- Meta-analysis of published data to identify outliers linked to impure batches or racemization .
Q. What methodologies are recommended for studying its pharmacokinetics and metabolic stability?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. The CF group often reduces CYP450-mediated oxidation .
- Plasma protein binding : Equilibrium dialysis to measure free fraction, critical for correlating in vitro activity with in vivo efficacy .
- In silico tools : Predict metabolic sites using software like Schrödinger’s QikProp, focusing on hydrolytic cleavage of the amino acid backbone .
Application-Oriented Questions
Q. How is this compound utilized in designing fluorescent probes or click chemistry reagents?
- Tetrazine ligation : Derivatives with tetrazine moieties (e.g., H-L-Phe(4-MeTz)-OH*TFA) enable bioorthogonal labeling. The CF group improves solubility in aqueous-organic hybrid systems .
- Fluorogenic probes : Conjugate with nitrobenzoxadiazole (NBD) via EDC/NHS chemistry. Monitor cellular uptake in real-time using confocal microscopy .
Q. What strategies improve its blood-brain barrier (BBB) penetration for neuropharmacology studies?
- Prodrug design : Esterify the carboxylic acid (e.g., methyl ester) to enhance lipophilicity. Hydrolyze enzymatically in the brain .
- Carrier-mediated transport : Leverage amino acid transporters (e.g., LAT1) by maintaining the α-amino acid structure. Competitive uptake assays with [H]-leucine validate transport efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
